molecular formula C43H50N4O3 B12376613 Gdi2-IN-1

Gdi2-IN-1

Cat. No.: B12376613
M. Wt: 670.9 g/mol
InChI Key: VMDYAOMWCBZIDZ-SDSZBHTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gdi2-IN-1, also known as compound (+)-37, is a potent inhibitor of GDP-dissociation inhibitor beta (GDI2). It demonstrates significant inhibitory activity with an IC50 of 2.87 micromolar and a dissociation constant (KD) of 36 micromolar. This compound has shown excellent in vivo antitumor efficacy in pancreatic xenograft models that overexpress GDI2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gdi2-IN-1 involves multiple steps, including the formation of key intermediates through various organic reactions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality and yield. The process would also involve purification steps such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Gdi2-IN-1 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Gdi2-IN-1 has several scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of GDP-dissociation inhibitor beta (GDI2) and its effects on cellular processes.

    Biology: Investigated for its role in regulating the GDP-GTP exchange reaction of small GTP-binding proteins involved in vesicular trafficking.

    Medicine: Explored for its potential antitumor activity, particularly in pancreatic cancer models overexpressing GDI2.

Mechanism of Action

Gdi2-IN-1 exerts its effects by inhibiting GDP-dissociation inhibitor beta (GDI2). This inhibition disrupts the GDP-GTP exchange reaction of small GTP-binding proteins, which are involved in vesicular trafficking of molecules between cellular organelles. By inhibiting GDI2, this compound can modulate cellular processes and potentially exert antitumor effects .

Comparison with Similar Compounds

    Gdi1-IN-1: Another inhibitor of GDP-dissociation inhibitor alpha (GDI1) with similar inhibitory activity.

    Gdi3-IN-1: Inhibitor of GDP-dissociation inhibitor gamma (GDI3) with distinct molecular targets.

Uniqueness: Gdi2-IN-1 is unique in its specific inhibition of GDP-dissociation inhibitor beta (GDI2) and its demonstrated antitumor efficacy in pancreatic cancer models. This specificity and efficacy make it a valuable tool for studying GDI2-related pathways and developing potential therapeutic agents .

Properties

Molecular Formula

C43H50N4O3

Molecular Weight

670.9 g/mol

IUPAC Name

(2S,4S,11bR)-9,10-bis[(3,5-dimethylphenyl)methoxy]-4-methyl-2-[[1-[(4-methylphenyl)methyl]triazol-4-yl]methyl]-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ol

InChI

InChI=1S/C43H50N4O3/c1-28-7-9-34(10-8-28)24-46-25-38(44-45-46)22-43(48)21-33(6)47-12-11-37-19-41(49-26-35-15-29(2)13-30(3)16-35)42(20-39(37)40(47)23-43)50-27-36-17-31(4)14-32(5)18-36/h7-10,13-20,25,33,40,48H,11-12,21-24,26-27H2,1-6H3/t33-,40+,43+/m0/s1

InChI Key

VMDYAOMWCBZIDZ-SDSZBHTQSA-N

Isomeric SMILES

C[C@H]1C[C@](C[C@H]2N1CCC3=CC(=C(C=C23)OCC4=CC(=CC(=C4)C)C)OCC5=CC(=CC(=C5)C)C)(CC6=CN(N=N6)CC7=CC=C(C=C7)C)O

Canonical SMILES

CC1CC(CC2N1CCC3=CC(=C(C=C23)OCC4=CC(=CC(=C4)C)C)OCC5=CC(=CC(=C5)C)C)(CC6=CN(N=N6)CC7=CC=C(C=C7)C)O

Origin of Product

United States

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